7-CHLORO-8-METHYL-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
7-CHLORO-8-METHYL-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-8-METHYL-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylquinoline-4-carboxylic acid with thiophene-2-ylmethylamine under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-8-METHYL-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitro groups
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitro-substituted quinoline derivatives
Scientific Research Applications
7-CHLORO-8-METHYL-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 7-CHLORO-8-METHYL-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-8-methyl-N-(1-naphthyl)-2-phenylquinoline-4-carboxamide
- 7-Chloro-8-methyl-2-phenyl-quinoline-4-carboxylic acid naphthalen-1-ylamide
Uniqueness
Compared to similar compounds, 7-CHLORO-8-METHYL-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE exhibits unique properties due to the presence of the thiophene-2-ylmethyl group. This structural feature enhances its biological activity and specificity towards certain molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-8-methyl-2-phenyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-14-19(23)10-9-17-18(22(26)24-13-16-8-5-11-27-16)12-20(25-21(14)17)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHHSARKLLQPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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